
Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate: is an organic compound with the molecular formula C11H13IO4 It is a derivative of benzoic acid, featuring iodine, methoxy, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate typically involves the iodination of a precursor compound, such as 3,4,6-trimethoxy-2-methylbenzoic acid. The iodination reaction can be carried out using iodine and an oxidizing agent like potassium iodate in an acidic medium. The resulting iodinated product is then esterified using methanol and a catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Products like 3-azido-4,6-dimethoxy-2-methylbenzoate.
Oxidation: Products like 3-iodo-4,6-dimethoxy-2-methylbenzoic acid.
Reduction: Products like 3-iodo-4,6-dimethoxy-2-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving iodinated aromatic compounds.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties, such as high refractive index or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors through its aromatic ring and functional groups, affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-iodo-4-methoxybenzoate: Similar structure but with fewer methoxy groups.
Methyl 2-iodo-3-methylbenzoate: Similar structure but with different substitution pattern.
Methyl 3-iodo-4,6-dimethoxybenzoate: Similar structure but without the methyl group.
Uniqueness: Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate is unique due to the combination of iodine, methoxy, and methyl groups, which confer specific reactivity and properties not found in other similar compounds. This makes it a valuable compound for targeted applications in synthesis and research.
Eigenschaften
CAS-Nummer |
72911-52-5 |
|---|---|
Molekularformel |
C11H13IO4 |
Molekulargewicht |
336.12 g/mol |
IUPAC-Name |
methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate |
InChI |
InChI=1S/C11H13IO4/c1-6-9(11(13)16-4)7(14-2)5-8(15-3)10(6)12/h5H,1-4H3 |
InChI-Schlüssel |
DBNRQPJTFRSBMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1I)OC)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


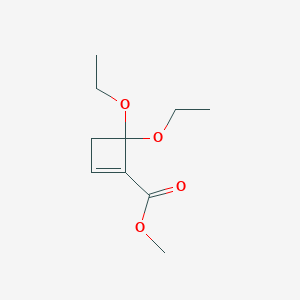

![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)

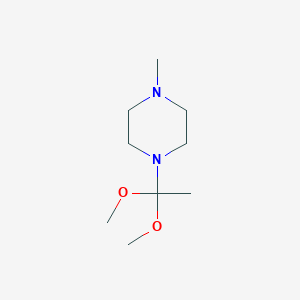
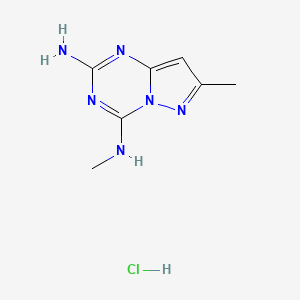
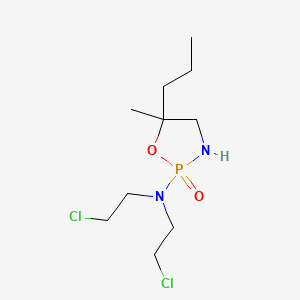
![Ethyl [nitroso(triphenylmethyl)amino]acetate](/img/structure/B14454474.png)
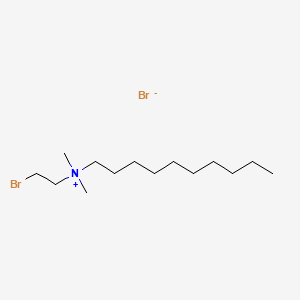
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
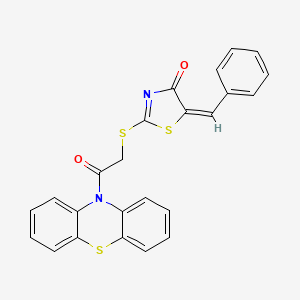
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
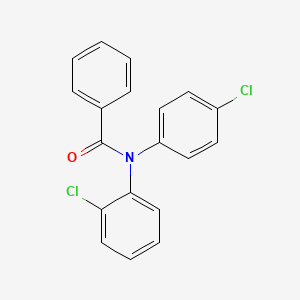
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
